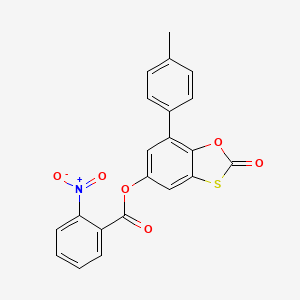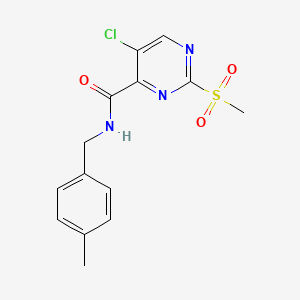![molecular formula C25H33N3O B11417819 N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11417819.png)
N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide is a complex organic compound that features a benzimidazole core, a tert-butylbenzyl group, and a propyl chain terminating in a methylpropanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the tert-Butylbenzyl Group: This step involves the alkylation of the benzimidazole core with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.
Formation of the Methylpropanamide Group: The final step involves the amidation of the propyl chain with 2-methylpropanoic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylbenzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted tert-butylbenzyl derivatives.
科学研究应用
N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzimidazole core.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can mimic the structure of natural nucleotides, allowing it to bind to DNA or RNA and interfere with their function. Additionally, the compound can form coordination complexes with metal ions, which can enhance its biological activity.
相似化合物的比较
Similar Compounds
- N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-4-chlorobenzamide
- N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]benzamide
Uniqueness
N-{3-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide is unique due to the presence of the methylpropanamide group, which can influence its solubility, stability, and biological activity compared to similar compounds. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C25H33N3O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
N-[3-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]propyl]-2-methylpropanamide |
InChI |
InChI=1S/C25H33N3O/c1-18(2)24(29)26-16-8-11-23-27-21-9-6-7-10-22(21)28(23)17-19-12-14-20(15-13-19)25(3,4)5/h6-7,9-10,12-15,18H,8,11,16-17H2,1-5H3,(H,26,29) |
InChI 键 |
BWWVVANEAVVWSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methylbenzamide](/img/structure/B11417746.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417748.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11417755.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11417761.png)
![5-bromo-1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11417773.png)


![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11417785.png)

![2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11417794.png)
![3,6-Bis(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11417805.png)
